molecular formula C28H48N2O4 B15019880 N,N'-bis[2-(octyloxy)ethyl]benzene-1,3-dicarboxamide

N,N'-bis[2-(octyloxy)ethyl]benzene-1,3-dicarboxamide

Cat. No.: B15019880
M. Wt: 476.7 g/mol
InChI Key: UHPLTGYQULJESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N3-BIS[2-(OCTYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE is a synthetic organic compound characterized by its unique structure, which includes two octyloxyethyl groups attached to a benzene ring through amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS[2-(OCTYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-(octyloxy)ethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of N1,N3-BIS[2-(OCTYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of the industrial production process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS[2-(OCTYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The octyloxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1,N3-BIS[2-(OCTYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:

    Materials Science: It is used as a building block for the synthesis of polymers and other advanced materials with specific properties such as hydrophobicity, flexibility, and thermal stability.

    Pharmaceuticals: The compound is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Chemical Research: It serves as a model compound for studying amide bond formation and reactivity, as well as for developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1,N3-BIS[2-(OCTYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The octyloxyethyl groups enhance the compound’s solubility in organic solvents and its ability to penetrate biological membranes. The amide bonds provide sites for hydrogen bonding, which can influence the compound’s binding affinity and specificity for various targets.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-BIS[2-(SULFANYLETHYL)]BENZENE-1,3-DICARBOXAMIDE: This compound has similar structural features but contains sulfanylethyl groups instead of octyloxyethyl groups, which can affect its reactivity and applications.

    N1,N3-BIS[2-(MERCAPTOETHYL)]BENZENE-1,3-DICARBOXAMIDE: Another related compound with mercaptoethyl groups, known for its use as a chelating agent for heavy metals.

Uniqueness

N1,N3-BIS[2-(OCTYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE is unique due to its octyloxyethyl groups, which impart distinct hydrophobic characteristics and influence its solubility and interaction with other molecules. This makes it particularly useful in applications requiring specific solubility and binding properties.

Properties

Molecular Formula

C28H48N2O4

Molecular Weight

476.7 g/mol

IUPAC Name

1-N,3-N-bis(2-octoxyethyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C28H48N2O4/c1-3-5-7-9-11-13-20-33-22-18-29-27(31)25-16-15-17-26(24-25)28(32)30-19-23-34-21-14-12-10-8-6-4-2/h15-17,24H,3-14,18-23H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

UHPLTGYQULJESN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCNC(=O)C1=CC(=CC=C1)C(=O)NCCOCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.